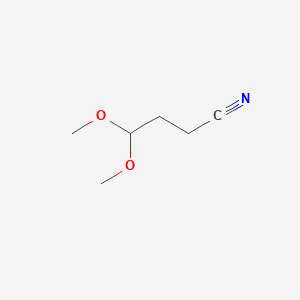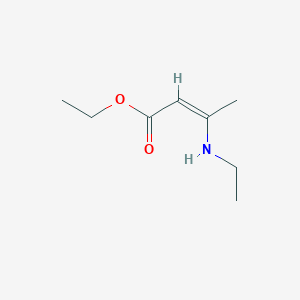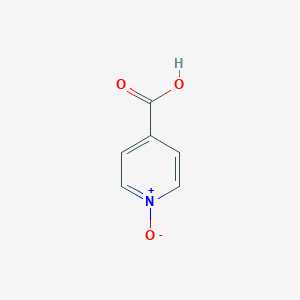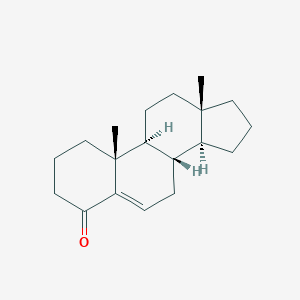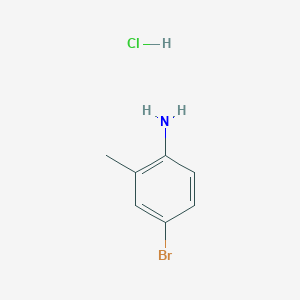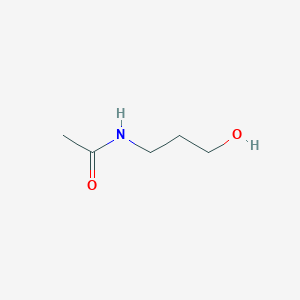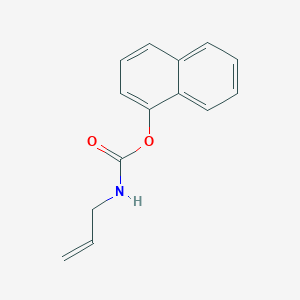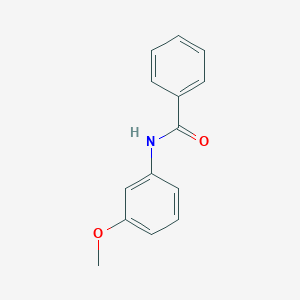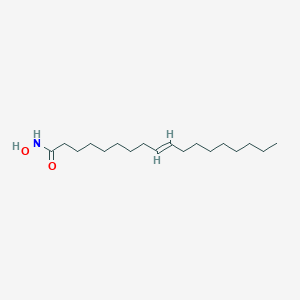
mmp-2 inhibitor i
Overview
Description
Mechanism of Action
Target of Action
The primary target of the MMP-2 Inhibitor I, also known as N-Hydroxyoleamide, is the Matrix Metalloproteinase-2 (MMP-2) enzyme . MMP-2 is a member of the matrix metalloproteinase (MMP) family, which are zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . MMP-2 plays a crucial role in the degradation of Collagen Type IV in the vascular basement membrane and extracellular matrix . It is tightly associated with the biological behavior of malignant tumors .
Biochemical Pathways
The inhibition of MMP-2 affects the extracellular matrix (ECM) remodeling pathway. Under normal conditions, MMP-2 degrades the ECM, facilitating processes such as embryonic development and angiogenesis . When the activity of mmp-2 is inhibited, it leads to the maintenance of ecm homeostasis, which can be effective in treating diseases like cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMP-2 Inhibitor I typically involves the reaction of oleic acid with hydroxylamine under specific conditions. The reaction proceeds as follows:
- Oleic acid is first converted to its corresponding acid chloride using thionyl chloride.
- The acid chloride is then reacted with hydroxylamine to form the hydroxamic acid derivative, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale conversion of oleic acid to oleoyl chloride.
- Reaction of oleoyl chloride with hydroxylamine in the presence of a suitable solvent and catalyst to yield this compound.
Chemical Reactions Analysis
Types of Reactions: MMP-2 Inhibitor I primarily undergoes substitution reactions due to the presence of the hydroxamic acid functional group. It can also participate in hydrogen bonding and coordination with metal ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like thionyl chloride and hydroxylamine.
Coordination Reactions: Involve metal ions such as zinc, which is essential for the inhibitory activity of this compound.
Major Products: The major product formed from the reaction of oleic acid and hydroxylamine is this compound itself. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used.
Scientific Research Applications
MMP-2 Inhibitor I has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in extracellular matrix degradation.
Biology: Helps in understanding the biological processes involving MMP-2, such as tissue remodeling and inflammation.
Industry: Utilized in the development of novel drugs and therapeutic agents targeting MMP-2.
Comparison with Similar Compounds
MMP-2 Inhibitor I is unique due to its specific inhibition of MMP-2. Similar compounds include:
MMP-2 Inhibitor II: Another potent inhibitor of MMP-2 with a different chemical structure.
MMP-2 Inhibitor III: A biphenylsulfonamido-hydroxamate compound that also targets MMP-2 but with different selectivity and potency.
MMP-9 Inhibitor I: Targets MMP-9, another member of the matrix metalloproteinase family, but with less specificity for MMP-2.
This compound stands out due to its high specificity and potency in inhibiting MMP-2, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
(Z)-N-hydroxyoctadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXHELLMCCEDJG-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884461 | |
| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10335-69-0 | |
| Record name | (9Z)-N-Hydroxy-9-octadecenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10335-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-9-octadecenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010335690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxyoleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MMP-2 Inhibitor I (N-Hydroxyoleamide) interact with its target, MMP-2, and what are the downstream effects of this interaction?
A: this compound (N-Hydroxyoleamide) acts as a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), also known as gelatinase A. While the precise mechanism of action is not fully detailed in the provided research, MMP inhibitors generally function by binding to the catalytic zinc ion present in the active site of MMPs [, , ]. This binding prevents the enzyme from interacting with and cleaving its substrates, which are various components of the extracellular matrix (ECM).
- Reduced ECM degradation: MMP-2 plays a crucial role in breaking down ECM components like gelatin, collagen, and elastin. Inhibiting MMP-2 can therefore preserve ECM integrity and limit excessive degradation [, , ].
- Inhibited cell migration and invasion: ECM degradation by MMPs is essential for cell movement and invasion through tissues. N-Hydroxyoleamide's inhibitory action on MMP-2 can hinder these processes, potentially limiting tumor invasion and metastasis [, ].
- Modulation of cellular signaling: MMP activity can influence various signaling pathways involved in cell growth, differentiation, and apoptosis. Inhibiting MMP-2 with N-Hydroxyoleamide might indirectly impact these pathways [].
Q2: What is the role of MMP-2 in adipocyte differentiation, and how does N-Hydroxyoleamide affect this process?
A: Research suggests that MMP-2 plays a critical role in the early stages of adipocyte differentiation in 3T3-L1 preadipocytes []. While the exact mechanisms are not fully elucidated, evidence suggests that MMP-2 activity might be required for:
- Remodeling the ECM: Adipocyte differentiation involves significant morphological changes, requiring ECM remodeling. MMP-2 likely contributes to this process by degrading existing ECM components to allow for cell shape changes and new matrix deposition [].
- Modulating signaling pathways: MMP-2 might indirectly influence adipogenic signaling pathways by regulating the bioavailability of growth factors or by interacting with cell surface receptors [].
Q3: Are there any documented effects of shear stress on MMP-2 activity and smooth muscle cell migration, and if so, what is the role of N-Hydroxyoleamide in this context?
A: Studies using rat aortic smooth muscle cells (SMCs) demonstrate that exposure to physiological levels of shear stress significantly inhibits SMC migration, a key process in intimal hyperplasia []. This inhibitory effect is associated with a downregulation of MMP-2 activity []. While the research doesn't directly investigate N-Hydroxyoleamide's role in this specific context, it highlights the importance of MMP-2 in SMC migration and its potential as a target to modulate this process. Further research utilizing N-Hydroxyoleamide could provide valuable insights into whether its inhibitory action on MMP-2 could translate into therapeutic benefits for conditions associated with undesirable SMC migration, such as restenosis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


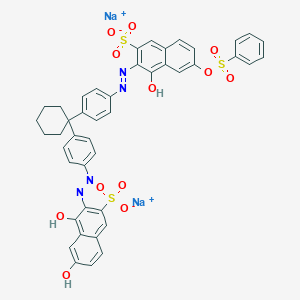

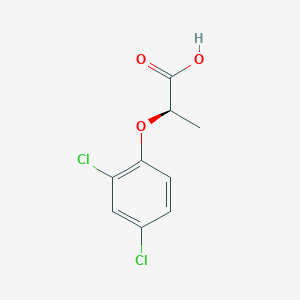

![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
